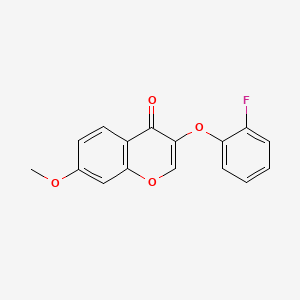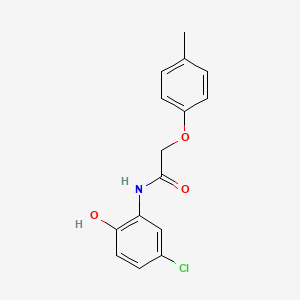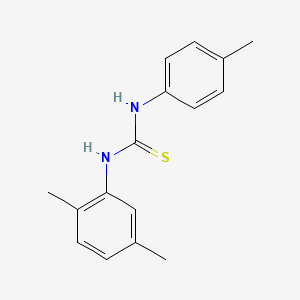
3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one, also known as FLM, is a synthetic compound that belongs to the class of flavonoids. FLM has been studied for its various biological activities, including its anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one exerts its biological effects through various mechanisms. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. Additionally, 3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects
3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. 3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In animal studies, 3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one has been found to reduce inflammation and improve the symptoms of arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one in lab experiments is its low toxicity and high bioavailability. 3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one has been shown to have a good safety profile, which makes it suitable for use in both in vitro and in vivo studies. However, one of the limitations of using 3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one. One area of research is the development of novel 3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of 3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one's potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying 3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one's biological effects and to identify potential drug targets.
Métodos De Síntesis
3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one can be synthesized using a multi-step process that involves the condensation of 2-fluorophenol and 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a methylation reaction using dimethyl sulfate to obtain 3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one. The purity of 3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one can be improved using column chromatography.
Aplicaciones Científicas De Investigación
3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and asthma. 3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one has also been found to have antioxidant properties, which may help in the prevention of various oxidative stress-related diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Propiedades
IUPAC Name |
3-(2-fluorophenoxy)-7-methoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO4/c1-19-10-6-7-11-14(8-10)20-9-15(16(11)18)21-13-5-3-2-4-12(13)17/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEVCWQDKNQZAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-ethoxy-1-naphthyl)carbonothioyl]pyrrolidine](/img/structure/B5697815.png)
![2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5697820.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5697833.png)
![[4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol](/img/structure/B5697838.png)
![N-(3-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5697852.png)
![7-[(2,6-difluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5697863.png)


![2-(3-chloro-4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5697889.png)

![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5697900.png)
![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5697901.png)